LK-614 (N-hydroxy-3,4-dimethoxy-N-methylbenzamide) is a highly lipophilic, membrane-permeable hydroxamic acid derivative designed specifically as an intracellular iron chelator. Unlike traditional hydrophilic chelators, LK-614 penetrates cell membranes to bind 'redox-active' chelatable iron pools that accumulate during cold ischemia. By preventing iron-catalyzed hydroxyl radical formation via the Fenton reaction, LK-614 serves as a critical additive in next-generation organ preservation and cardioplegic solutions (e.g., Custodiol-N / HTK-N), significantly mitigating cold-induced and histidine-induced cellular injury in transplant and bypass workflows [1].
Generic substitution with standard iron chelators like deferoxamine (DFO) fails because DFO is a large, hydrophilic molecule that cannot efficiently cross the plasma membrane. During hypothermic organ storage, the primary source of reactive oxygen species (ROS) is intracellular redox-active iron. While DFO can chelate extracellular iron, it leaves the intracellular iron pool exposed, failing to prevent intracellular Fenton reactions. LK-614 was specifically engineered with high lipophilicity to overcome this barrier, providing intracellular protection that standard chelators cannot match, thereby preventing irreversible endothelial and hepatocellular damage during extended cold ischemia[1].
In a 24-hour cold ischemic preservation model of isolated rat aorta, the addition of the hydrophilic chelator deferoxamine to HTK solution failed to prevent endothelial dysfunction. In contrast, supplementation with the highly membrane-permeable LK-614 resulted in complete protection of the endothelium, maintaining vascular reactivity after prolonged cold storage [1].
| Evidence Dimension | Endothelial function preservation after 24h cold storage |
| Target Compound Data | Complete protection of endothelium |
| Comparator Or Baseline | Failed to prevent endothelial dysfunction (Deferoxamine) |
| Quantified Difference | Qualitative complete protection vs. failure |
| Conditions | 24-hour cold ischemic preservation of rat aortic rings in modified HTK solution |
For procurement in transplant solutions, LK-614 is essential to prevent the 'no-reflow' phenomenon and graft vasculopathy caused by endothelial damage.
Histidine, a common buffer in preservation solutions, can induce severe iron-dependent cytotoxicity. In cultured rat hepatocytes exposed to 100 mM L-histidine under normoxic conditions, the addition of 1 mM LK-614 provided robust protection, significantly reducing lactate dehydrogenase (LDH) release compared to the histidine-only baseline [1].
| Evidence Dimension | LDH Release (marker of cell injury) |
| Target Compound Data | 15 ± 5% (with 1 mM LK-614) |
| Comparator Or Baseline | 63 ± 26% (Histidine alone baseline) |
| Quantified Difference | 76% relative reduction in LDH release |
| Conditions | Cultured rat hepatocytes exposed to 100 mM L-histidine at 37°C |
Demonstrates LK-614's critical role in neutralizing the inherent toxicity of histidine buffers, allowing for safer, prolonged organ preservation.
In a canine model of cardiopulmonary bypass with 60 minutes of hypothermic cardiac arrest, the use of Custodiol-N (formulated with LK-614) significantly improved myocardial energy stores compared to standard Custodiol. Myocardial ATP content was substantially preserved, accompanied by a significant improvement in coronary blood flow[1].
| Evidence Dimension | Myocardial ATP content after 60 min reperfusion |
| Target Compound Data | 12.8 ± 1.0 μmol/g dry weight (Custodiol-N with LK-614) |
| Comparator Or Baseline | 9.5 ± 1.5 μmol/g dry weight (Standard Custodiol) |
| Quantified Difference | 34.7% higher ATP preservation |
| Conditions | Canine model of cardiopulmonary bypass, 60 min hypothermic cardiac arrest |
Validates the procurement of LK-614-containing solutions for complex cardiac surgeries to ensure rapid post-ischemic functional recovery.
LK-614 is a mandatory active pharmaceutical ingredient (API) for formulating advanced histidine-tryptophan-ketoglutarate (HTK-N) solutions. Its unique membrane permeability makes it indispensable for extending the cold ischemia time of liver, kidney, and pancreas grafts by neutralizing intracellular iron-dependent reactive oxygen species[1].
In cardiopulmonary bypass and heart transplantation, LK-614 is utilized to protect the coronary endothelium and preserve myocardial ATP stores. It is specifically indicated where standard hydrophilic chelators fail to prevent the 'no-reflow' phenomenon during reperfusion [2].
LK-614 is highly relevant for ex vivo machine perfusion protocols, such as Ex Vivo Lung Perfusion (EVLP). By inhibiting cold-induced and hypoxia-induced cell injury, it helps recondition extended-criteria donor organs prior to transplantation, reducing tissue edema and oxidative stress [3].